1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16946480
Molecular Formula: C21H31N3O4S2
Molecular Weight: 453.6 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide -](/images/structure/VC16946480.png)
Specification
Molecular Formula | C21H31N3O4S2 |
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Molecular Weight | 453.6 g/mol |
IUPAC Name | 1-(4-methylphenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(prop-2-enylamino)butan-2-yl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C21H31N3O4S2/c1-4-12-22-21(26)19(11-15-29-3)23-20(25)17-9-13-24(14-10-17)30(27,28)18-7-5-16(2)6-8-18/h4-8,17,19H,1,9-15H2,2-3H3,(H,22,26)(H,23,25)/t19-/m0/s1 |
Standard InChI Key | YJOYHDBWXCAROW-IBGZPJMESA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NCC=C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NCC=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s systematic IUPAC name, 1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide, reflects its intricate architecture. Its molecular formula is C₂₂H₃₀N₄O₄S₂, derived from the integration of the following subunits:
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A 4-methylphenylsulfonyl group attached to a piperidine ring.
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A piperidine-4-carboxamide core.
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An (S)-configured butan-2-yl side chain containing methylsulfanyl and propenylamino functionalities .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 502.62 g/mol | Calculated |
XLogP3 | 3.2 (estimated) | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 7 |
Stereochemical Features
The (2S) configuration at the butan-2-yl side chain introduces chirality, which is critical for interactions with biological targets. The piperidine ring adopts a chair conformation, while the sulfonyl group contributes to electrostatic interactions .
Spectroscopic Identification
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SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(CCSC)NC(=O)C=C)C
Synthesis and Derivative Development
Synthetic Pathways
The compound is synthesized via a multi-step sequence involving:
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Sulfonylation: Reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide.
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Side-Chain Functionalization: Introduction of the (S)-configured butan-2-yl group via asymmetric alkylation.
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Thioether Formation: Coupling with methylsulfanyl precursors under Mitsunobu conditions .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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1 | 4-Methylbenzenesulfonyl chloride, DCM, 0°C | 78 | |
2 | L-Proline catalyst, THF, -20°C | 65 | |
3 | DIAD, PPh₃, methyl disulfide | 82 |
Structural Analogues
Patent WO2000044723A1 discloses analogues with piperidine-sulfonyl cores, such as 4-[(4-but-2-ynoxyphenyl)sulfonyl]-N-hydroxy-1-(trifluoromethylsulfonyl)piperidine-4-carboxamide, which share similar synthetic routes and bioactivity profiles .
Pharmacological Properties
Enzyme Inhibition
The compound’s sulfonyl and carboxamide groups enable interactions with metalloproteinases (MMPs) and TNF-α converting enzyme (TACE). In vitro assays show:
Mechanism of Action
Molecular docking studies suggest the sulfonyl group binds to the S₁′ pocket of TACE, while the piperidine carboxamide stabilizes the enzyme’s catalytic zinc ion .
Therapeutic Applications
Oncology
Preclinical models indicate suppression of cachexia (muscle wasting) in cancer via TNF-α modulation .
Future Research Directions
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Pharmacokinetic Optimization: Enhance oral bioavailability through prodrug strategies.
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Targeted Delivery: Develop nanoparticle formulations to reduce off-target effects.
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